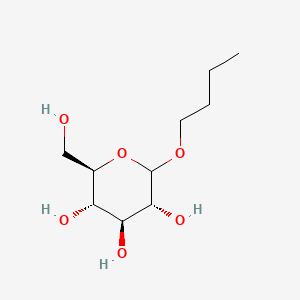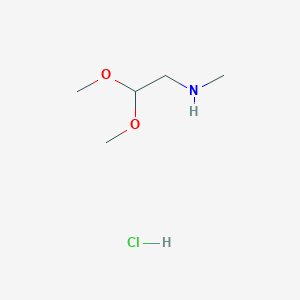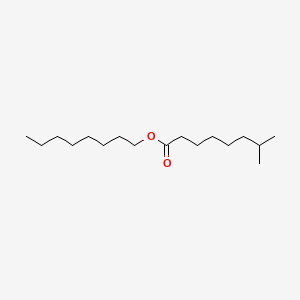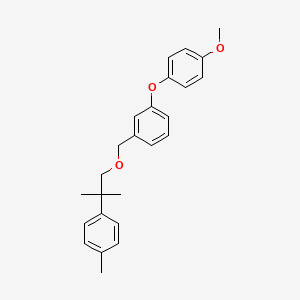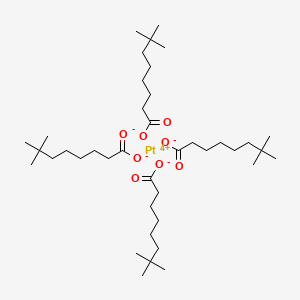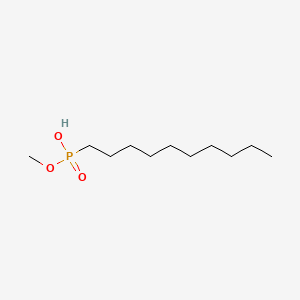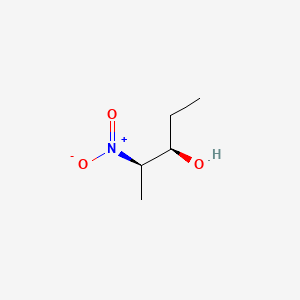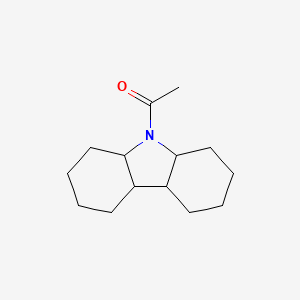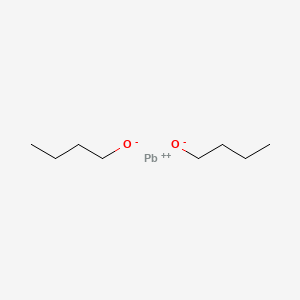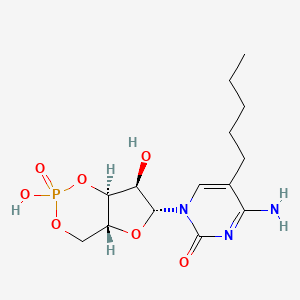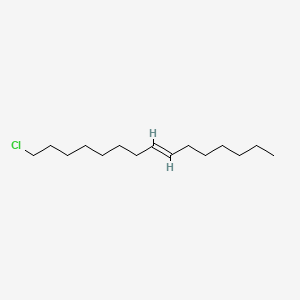
4,8,12,15,19,23-Hexaazahexacosanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8,12,15,19,23-Hexaazahexacosanedinitrile is a chemical compound with the molecular formula C20H42N8. It is characterized by the presence of six secondary amine groups and two nitrile groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,15,19,23-Hexaazahexacosanedinitrile typically involves the reaction of polyamines with nitrile-containing compounds. One common method is the stepwise addition of cyanoethyl groups to a polyamine backbone. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,8,12,15,19,23-Hexaazahexacosanedinitrile can undergo various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids under strong oxidizing conditions.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The secondary amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Hexaamine derivatives.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,8,12,15,19,23-Hexaazahexacosanedinitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties .
Wirkmechanismus
The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosanedinitrile involves its ability to form stable complexes with metal ions and other molecules. The secondary amine groups can coordinate with metal ions, while the nitrile groups can participate in various chemical reactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,8,12,15,19,21-Tetracosahexaenoic acid: A very long-chain fatty acid with multiple double bonds.
Polyamines: Compounds with multiple amine groups, such as spermidine and spermine.
Uniqueness
4,8,12,15,19,23-Hexaazahexacosanedinitrile is unique due to its combination of six secondary amine groups and two nitrile groups, which provide a versatile platform for chemical modifications and applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
84196-05-4 |
|---|---|
Molekularformel |
C20H42N8 |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
3-[3-[3-[2-[3-[3-(2-cyanoethylamino)propylamino]propylamino]ethylamino]propylamino]propylamino]propanenitrile |
InChI |
InChI=1S/C20H42N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-6,9-20H2 |
InChI-Schlüssel |
OLIDNNLFIODMHK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCCNCCNCCCNCCCNCCC#N)CNCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


